molecular formula C20H22N8 B2829418 6-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)pyridine-2-carbonitrile CAS No. 2379974-86-2

6-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)pyridine-2-carbonitrile

Cat. No.: B2829418
CAS No.: 2379974-86-2
M. Wt: 374.452
InChI Key: DAGMIAJQYIBKEV-UHFFFAOYSA-N
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Description

6-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)pyridine-2-carbonitrile is a complex heterocyclic compound It features a unique structure that combines a triazolo-pyridazine core with a diazepane ring and a pyridine-carbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)pyridine-2-carbonitrile typically involves multiple steps. The process begins with the preparation of the triazolo-pyridazine core, followed by the introduction of the diazepane ring and the pyridine-carbonitrile moiety. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology

In biological research, the compound is investigated for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development .

Medicine

In medicinal chemistry, the compound is studied for its potential therapeutic applications. It may exhibit activity against certain diseases, making it a promising lead compound for drug discovery .

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties. Its unique structure can impart desirable characteristics to polymers and other materials .

Mechanism of Action

The mechanism of action of 6-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)pyridine-2-carbonitrile lies in its combination of these three distinct structural features. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

6-[4-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8/c21-14-16-6-2-7-17(22-16)26-10-3-11-27(13-12-26)19-9-8-18-23-24-20(28(18)25-19)15-4-1-5-15/h2,6-9,15H,1,3-5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGMIAJQYIBKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN=C3N2N=C(C=C3)N4CCCN(CC4)C5=CC=CC(=N5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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